molecular formula C6H9N3 B2385043 N-ethylpyrimidin-5-amine CAS No. 1368022-07-4

N-ethylpyrimidin-5-amine

Cat. No.: B2385043
CAS No.: 1368022-07-4
M. Wt: 123.159
InChI Key: MGSZTYJMTSIONZ-UHFFFAOYSA-N
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Description

N-ethylpyrimidin-5-amine: is a heterocyclic organic compound belonging to the pyrimidine family. It is characterized by the presence of an ethyl group attached to the nitrogen atom at the 1-position and an amino group at the 5-position of the pyrimidine ring. This compound has a molecular formula of C6H9N3 and a molecular weight of 123.16 g/mol .

Scientific Research Applications

N-ethylpyrimidin-5-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound derivatives are explored for their potential as pharmaceutical intermediates.

    Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals.

Safety and Hazards

The safety information for N-ethylpyrimidin-5-amine includes pictograms GHS05 and GHS07, with a signal word of "Danger" .

Mechanism of Action

Target of Action

N-Ethylpyrimidin-5-amine is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring

Mode of Action

Pyrimidine analogs are known to act as anticancer agents through diverse mechanisms of action including kinase enzyme inhibition, cell cycle arrest, activation of oncogenes, reduction of mitochondrial membrane potential, increase of ros, and induction of apoptosis .

Biochemical Pathways

Pyrimidines play a vital role in various biological procedures as well as in cancer pathogenesis . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . The de novo purine and pyrimidine biosynthesis pathways are highly conserved in nature . .

Pharmacokinetics

Peptides, defined as polymers of less than 50 amino acids with a molecular weight of less than 10 kda, represent a fast-growing class of new therapeutics which has unique pharmacokinetic characteristics compared to large proteins or small molecule drugs

Result of Action

It is known that pyrimidines have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. For instance, environmental measures like vegetation protection and sulfur dioxide emission reduction correlate with lower PM2.5 levels, whereas economic growth and transport volume often align with increased pollution . .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-ethylpyrimidin-5-amine can be synthesized through various methods. One common approach involves the reaction of ethylamine with 5-chloropyrimidine under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-ethylpyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Comparison with Similar Compounds

  • 2-ethylpyrimidin-5-amine
  • 4-ethylpyrimidin-5-amine
  • 6-ethylpyrimidin-5-amine

Comparison: N-ethylpyrimidin-5-amine is unique due to the specific positioning of the ethyl and amino groups on the pyrimidine ring. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the ethyl group can influence the compound’s reactivity and interaction with biological targets, making this compound a valuable compound for specific applications.

Properties

IUPAC Name

N-ethylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-9-6-3-7-5-8-4-6/h3-5,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSZTYJMTSIONZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CN=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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